Technical Whitepaper: Characterization and Control of Olanzapine Lactam Impurity (CAS 1017241-34-7)
Technical Whitepaper: Characterization and Control of Olanzapine Lactam Impurity (CAS 1017241-34-7)
Executive Summary
In the development of Olanzapine formulations, the control of oxidative degradation products is a critical quality attribute. Olanzapine Lactam Impurity (CAS 1017241-34-7) , often referred to as the "Ketolactam" impurity, represents a significant stability challenge. Unlike simple N-oxide or desmethyl derivatives, this impurity results from a complex oxidative ring-opening of the thiophene moiety, leading to a rearranged benzodiazepine structure.
This guide provides a comprehensive technical analysis of this impurity, establishing the causality between formulation excipients (specifically trace metals) and its formation, and detailing self-validating analytical protocols for its detection and quantification.
Chemical Structure and Identification[1][2][3][4][5]
The "Lactam" designation for this impurity is chemically specific. It does not refer to a simple oxidation of a carbon adjacent to nitrogen in the intact Olanzapine core. Instead, it denotes a thiophene ring-opened derivative where the original tricyclic thienobenzodiazepine system is converted into a bicyclic benzodiazepine system with a pendant oxopropylidene side chain.
Table 1: Physicochemical Profile
| Property | Specification |
| Common Name | Olanzapine Lactam Impurity (Ketolactam) |
| CAS Registry Number | 1017241-34-7 |
| IUPAC Name | (3Z)-4-(4-methylpiperazin-1-yl)-3-(2-oxopropylidene)-1,3-dihydro-2H-1,5-benzodiazepin-2-one |
| Molecular Formula | C₁₇H₂₀N₄O₂ |
| Molecular Weight | 312.37 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |
| Key Structural Feature | Loss of thiophene aromaticity; formation of exocyclic enone and lactam carbonyl.[1][2] |
Formation Mechanism: The Oxidative Cascade
Understanding the causality of formation is essential for control. The formation of CAS 1017241-34-7 is not a random hydrolysis event but a specific oxidative cascade often catalyzed by trace metals (Copper) or singlet oxygen equivalents.
Mechanism Description
-
Initiation: The sulfur atom in the thiophene ring is electron-rich, making it susceptible to electrophilic attack by singlet oxygen (
) or radical cations generated by Cu(II)/Cu(I) redox cycling. -
Ring Opening: The initial oxidation leads to an unstable intermediate (likely a sulfoxide or dioxetane equivalent) which undergoes C-S bond cleavage.
-
Rearrangement: The thiophene ring opens and rearranges to form the thermodynamically stable conjugated enone system (the 2-oxopropylidene tail) and the lactam carbonyl on the benzodiazepine ring.
Diagram 1: Oxidative Degradation Pathway
The following logic flow illustrates the critical path from Olanzapine to the Lactam Impurity.
Caption: Pathway showing the transition from the tricyclic Olanzapine core to the ring-opened Lactam impurity via oxidative stress.
Synthesis of Reference Standard
To validate analytical methods, researchers must synthesize the impurity rather than relying solely on isolation from degraded samples. The following protocol utilizes 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) as a singlet oxygen mimic, a method established by Baertschi et al.
Protocol: PTAD-Mediated Synthesis[2]
-
Reagents: Olanzapine free base, PTAD, Dichloromethane (DCM).
-
Reaction Type: Biomimetic Oxidation.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of Olanzapine (3.2 mmol) in 50 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Dropwise add a solution of PTAD (0.5 eq) in DCM. The solution will turn from yellow to orange/red.
-
Reaction: Stir at 0°C for 1 hour. The reaction mimics the attack of singlet oxygen on the thiophene ring.
-
Quenching: Add water to quench the reaction.
-
Work-up: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Isolate the specific Lactam impurity using Preparative HPLC (C18 column) or flash chromatography (Silica gel, MeOH/DCM gradient).
-
Validation: Confirm structure via ¹H NMR (disappearance of thiophene proton at ~6.4 ppm, appearance of methyl ketone singlet).
Analytical Strategy: HPLC-UV/MS
The detection of CAS 1017241-34-7 requires a stability-indicating method capable of resolving it from the parent API and the "Thiolactam" impurity.
HPLC Method Parameters
This method uses a volatile buffer suitable for LC-MS compatibility, ensuring simultaneous identification and quantification.
| Parameter | Condition |
| Column | Inertsil ODS-3V or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-20 min: 10%→80% B; 20-25 min: 80% B |
| Detection | UV at 220 nm (primary) and 254 nm |
| Retention Time (RT) | Olanzapine (~8-10 min); Lactam Impurity (~0.85 RRT relative to API) |
Note: The Lactam impurity is more polar than Olanzapine due to the lactam and ketone functionalities, typically eluting before the main peak in reverse-phase systems.
Diagram 2: Analytical Workflow
This workflow ensures data integrity from sample preparation to final reporting.
Caption: Step-by-step analytical workflow for quantifying Olanzapine Lactam Impurity.
Control and Mitigation Strategies
Based on the formation mechanism, the following control strategies are recommended for drug development professionals:
-
Excipient Selection: Strictly screen excipients (like Microcrystalline Cellulose or Magnesium Stearate) for trace metal content, specifically Copper (Cu) and Iron (Fe). Levels as low as 100 ppb Cu(II) can catalyze the formation of the Lactam impurity.[1]
-
Packaging: Use low-permeability packaging (Alu-Alu blister) to minimize oxygen ingress.
-
Chelating Agents: Incorporate EDTA in the formulation to sequester trace metals if excipient purity cannot be guaranteed.
References
-
Baertschi, S. W., et al. (2008).[3] Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations. Journal of Pharmaceutical Sciences.[3][4]
-
Cui, D., et al. (2011).[4][5] Development of a simple and stability-indicating RP-HPLC method for determining olanzapine and related impurities generated in the preparative process. Analyst.[2][4][6]
-
LGC Standards. (n.d.). Olanzapine Lactam Impurity Reference Material Data Sheet.[2][4]
-
Cayman Chemical. (n.d.). Olanzapine Lactam Impurity Product Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Olanzapine Lactam Impurity | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
